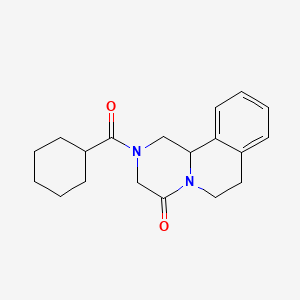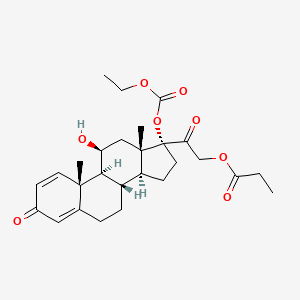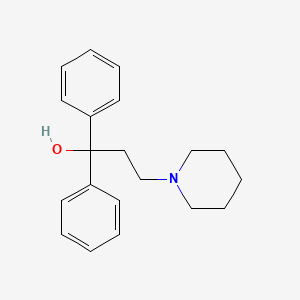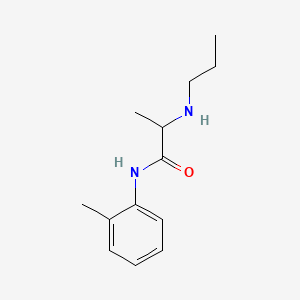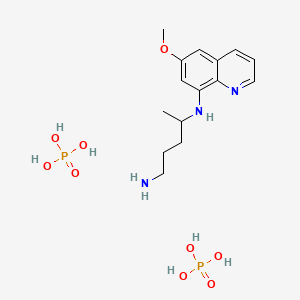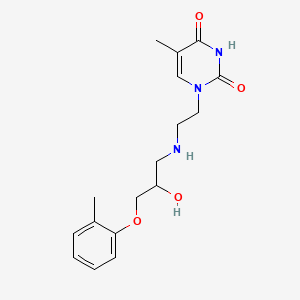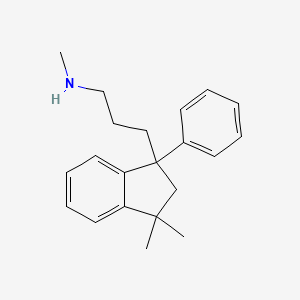
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Übersicht
Beschreibung
Neogen is a compound primarily known for its applications in the field of chemistry and biology. It is a specialty chemical that has gained attention due to its unique properties and versatile applications. Neogen is often associated with bromine-based compounds and lithium-based compounds, which are widely used in various industrial and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neogen can be synthesized through various chemical reactions involving bromine and lithium. The synthetic routes often involve the use of Grignard reagents and other organometallic compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, Neogen is produced in large-scale reactors with capacities ranging from small laboratory setups to large industrial plants. The production process involves multiple steps, including the preparation of raw materials, reaction monitoring, and purification of the final product. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Neogen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Neogen kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu bromierten Derivaten führen, während die Reduktion zu dehalogenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Neogen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung verschiedener Chemikalien verwendet.
Biologie: Wird für die Untersuchung biochemischer Pfade und als Werkzeug für die genetische Forschung eingesetzt.
Medizin: Wird bei der Entwicklung von Arzneimitteln und als diagnostisches Mittel eingesetzt.
Industrie: Anwendung in der Herstellung von Polymeren, Agrochemikalien und Wasserbehandlungschemikalien
5. Wirkmechanismus
Der Wirkmechanismus von Neogen beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Pfaden. In biologischen Systemen kann Neogen an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zelluläre Prozesse beeinflussen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und den beteiligten Zielmolekülen ab .
Wirkmechanismus
The mechanism of action of Neogen involves its interaction with specific molecular targets and pathways. In biological systems, Neogen can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Neogen kann mit anderen brombasierten und lithiumbasierten Verbindungen verglichen werden. Ähnliche Verbindungen umfassen:
Lithiumbromid: Wird in Klimaanlagen und als Trockenmittel verwendet.
N-Propylbromid: Wird als Lösungsmittel in der industriellen Reinigung und Entfettung eingesetzt.
Lithiumcarbonat: Wird bei der Behandlung von bipolarer Störung und als Vorläufer bei der Herstellung von Lithium-Ionen-Batterien eingesetzt
Einzigartigkeit: Neogen zeichnet sich durch seine Vielseitigkeit und breite Palette von Anwendungen aus. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Verwendung in mehreren Bereichen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie .
Eigenschaften
CAS-Nummer |
182295-87-0 |
|---|---|
Molekularformel |
C22H30N4O6 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(4S)-4-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H30N4O6/c1-3-12(2)19(23)21(30)25-16(8-9-18(27)28)20(29)26-17(22(31)32)10-13-11-24-15-7-5-4-6-14(13)15/h4-7,11-12,16-17,19,24H,3,8-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t12-,16-,17-,19-/m0/s1 |
InChI-Schlüssel |
LEHPJMKVGFPSSP-ZQINRCPSSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
11067-82-6 |
Piktogramme |
Corrosive; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
tetrapropylenebenzyl sulfonate TPPBS |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






